![molecular formula C7H12O B3245761 2-Methylcyclopentanecarbaldehyde CAS No. 17206-62-1](/img/structure/B3245761.png)
2-Methylcyclopentanecarbaldehyde
Overview
Description
“2-Methylcyclopentanecarbaldehyde” is a chemical compound with the molecular formula C7H12O . It is also known by other names such as “(1R,2R)-2-Methylcyclopentanecarbaldehyde” and "Cyclopentanecarboxaldehyde, 2-methyl-, (1R,2R)-" .
Molecular Structure Analysis
The molecular structure of “2-Methylcyclopentanecarbaldehyde” consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 112.170 Da and the monoisotopic mass is 112.088814 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylcyclopentanecarbaldehyde” include a density of 1.0±0.1 g/cm3, a boiling point of 147.4±9.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.3 mmHg at 25°C . The compound also has an index of refraction of 1.508 and a molar refractivity of 34.4±0.3 cm3 .Scientific Research Applications
1. Analytical Toxicology and Tobacco Research
A study by Schmeltz, Chiong, and Hoffmann (1978) explored the thermal degradation of plant growth regulators in tobacco, leading to the formation of isocyanic acid, which can react with ethanol and methanol in tobacco and tobacco smoke to form ethyl carbamate. This research is crucial for understanding the chemical changes and potential carcinogenic compounds in tobacco and its smoke (Schmeltz, Chiong, & Hoffmann, 1978).
2. Apoptotic Cell Death in Macrophage-Derived Cell Lines
Okado et al. (1996) investigated the cytotoxic effects of methylglyoxal and 3-deoxyglucosone on monocytic leukemia U937 cells. This study highlighted the role of 2-oxoaldehyde compounds, related to 2-Methylcyclopentanecarbaldehyde, in inducing apoptotic cell death, which has significant implications for understanding cell responses in hyperglycemic conditions (Okado et al., 1996).
3. Pharmaceutical Intermediates
In pharmaceutical research, BerlinMichael et al. (2007) demonstrated the oxidation of nitrogen-based methyl heteroaryls with molecular oxygen, which resulted in the synthesis of a versatile pharmaceutical intermediate, 2-[N-(tert-butoxycarbonyl)amino]-4-pyridinecarbaldehyde. This process, related to the oxidation of compounds like 2-Methylcyclopentanecarbaldehyde, is significant for large-scale pharmaceutical preparations (BerlinMichael et al., 2007).
properties
IUPAC Name |
2-methylcyclopentane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(6)5-8/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXRTSTGGIYQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296072 | |
Record name | 2-Methylcyclopentanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylcyclopentanecarbaldehyde | |
CAS RN |
17206-62-1 | |
Record name | 2-Methylcyclopentanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17206-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylcyclopentanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.